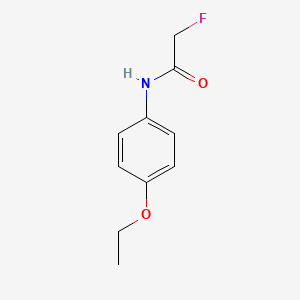

p-Ethoxyfluoroacetanilide

Description

Structure

3D Structure

Properties

CAS No. |

64046-57-7 |

|---|---|

Molecular Formula |

C10H12FNO2 |

Molecular Weight |

197.21 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-2-fluoroacetamide |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) |

InChI Key |

QKTVZEKNPVUIIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CF |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Ethoxyfluoroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-Ethoxyfluoroacetanilide, also known as N-(4-ethoxyphenyl)-2-fluoroacetamide. The document details a probable synthesis pathway, the underlying reaction mechanism, and a composite experimental protocol derived from analogous chemical transformations. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is an organic compound of interest in medicinal chemistry and drug development due to its structural similarity to phenacetin, a known analgesic and antipyretic. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to enhanced efficacy, metabolic stability, or reduced side effects. This guide focuses on the chemical synthesis of this fluorinated analog.

Proposed Synthesis Pathway

The most direct and plausible method for the synthesis of this compound is through the N-fluoroacetylation of p-phenetidine (4-ethoxyaniline) . This reaction involves the formation of an amide bond between the amino group of p-phenetidine and a fluoroacetylating agent. Two primary fluoroacylating agents can be considered for this synthesis: fluoroacetyl chloride and fluoroacetic anhydride.

The overall reaction can be summarized as follows:

Figure 1. General reaction scheme for the synthesis of this compound.

This pathway is analogous to the well-established synthesis of phenacetin from p-phenetidine and acetic anhydride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group in p-phenetidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fluoroacylating agent.

The mechanism can be visualized as follows:

Caption: Reaction mechanism for the N-fluoroacetylation of p-phenetidine.

In the presence of a base, the protonated final product is neutralized to yield this compound.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| p-Phenetidine | C₈H₁₁NO | 137.18 | 156-43-4 | Starting material. Should be purified if colored. |

| Fluoroacetyl Chloride | C₂H₂ClFO | 96.49 | 359-06-8 | Acylating agent. Highly reactive and corrosive. |

| Fluoroacetic Anhydride | C₄H₂F₂O₃ | 156.05 | 407-25-0 | Alternative acylating agent. Moisture sensitive. |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Base and catalyst. |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous solvent. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | For workup. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

| Ethanol (C₂H₅OH) | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization. |

| Water (H₂O) | H₂O | 18.02 | 7732-18-5 | For workup and recrystallization. |

Synthesis Procedure

The following workflow outlines the key stages of the synthesis:

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Reaction Setup

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve p-phenetidine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

Step 2: Addition of Fluoroacylating Agent

-

Dissolve fluoroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Add the fluoroacetyl chloride solution dropwise to the stirred p-phenetidine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

Step 3: Reaction

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 4: Workup

-

Pour the reaction mixture into a separatory funnel containing cold dilute hydrochloric acid to neutralize the excess pyridine.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

-

Purify the crude this compound by recrystallization from an ethanol-water mixture.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Add hot water dropwise until the solution becomes slightly cloudy.

-

Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Physical Properties of Key Compounds

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| p-Phenetidine | 137.18 | 2-4 | 253-255 |

| Fluoroacetyl Chloride | 96.49 | - | 71-72 |

| This compound | 197.21 | Not reported | Not reported |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Key Signals |

| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons (two doublets), a doublet for the -CH₂F group, and a broad singlet for the amide proton (-NH). |

| ¹³C NMR | Signals for the ethoxy carbons, aromatic carbons, the carbonyl carbon, and a carbon signal split by fluorine (-CH₂F). |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300), C=O stretching (around 1670), C-N stretching, and C-F stretching. |

| Mass Spec (m/z) | Molecular ion peak at approximately 197.09. |

Note: Specific spectral data for this compound is not widely published. The expected data is based on the known spectra of analogous compounds.

Conclusion

The synthesis of this compound via N-fluoroacetylation of p-phenetidine is a chemically sound and feasible process. This guide provides a robust framework for its synthesis, purification, and characterization. The provided experimental protocol, based on well-established analogous reactions, should enable researchers to successfully synthesize this compound for further investigation in various scientific and developmental applications. Careful handling of the corrosive and moisture-sensitive fluoroacylating agents is crucial for a safe and successful synthesis.

An In-depth Technical Guide to p-Ethoxyfluoroacetanilide: Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Ethoxyfluoroacetanilide, also known as N-(4-ethoxyphenyl)-2-fluoroacetamide, is an organic compound with potential applications in medicinal chemistry and drug development. A thorough understanding of its molecular structure and physicochemical properties is fundamental for its effective utilization in research and development. This technical guide provides a comprehensive overview of the molecular structure and characterization of this compound, including its key identifiers, and a detailed (though currently theoretical) protocol for its synthesis and characterization.

Molecular Structure and Identifiers

The fundamental structure of this compound comprises a p-ethoxyphenyl group attached to the nitrogen of a fluoroacetamide moiety. This seemingly simple structure gives rise to specific physicochemical properties that are of interest in drug design.

| Identifier | Value |

| IUPAC Name | N-(4-ethoxyphenyl)-2-fluoroacetamide[1] |

| Molecular Formula | C₁₀H₁₂FNO₂[1] |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CF[1] |

| InChI | InChI=1S/C10H12FNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)[1] |

| InChIKey | QKTVZEKNPVUIIT-UHFFFAOYSA-N[1] |

| CAS Number | 64046-57-7[1] |

| Molecular Weight | 197.21 g/mol [1] |

| XLogP3 | 1.9 |

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

It is important to note that these are predicted values and experimental verification is crucial for accurate characterization.

Synthesis Protocol

A potential synthetic route to this compound involves the acylation of p-phenetidine with 2-fluoroacetyl chloride. The following is a detailed, theoretical experimental protocol based on standard organic synthesis methodologies.

Materials and Methods

-

Reagents: p-phenetidine, 2-fluoroacetyl chloride, triethylamine, dichloromethane (DCM), 1 M hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, Buchner funnel.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Procedure

-

In a round-bottom flask, dissolve p-phenetidine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 2-fluoroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons on the p-disubstituted benzene ring (two doublets), the amide proton (a singlet or a broad singlet), and the methylene protons adjacent to the fluorine atom (a doublet due to coupling with fluorine).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the ethoxy carbons, the aromatic carbons, the amide carbonyl carbon, and the carbon bearing the fluorine atom (which will appear as a doublet due to C-F coupling).

-

¹⁹F NMR: Fluorine NMR will show a signal corresponding to the single fluorine atom in the molecule, likely a triplet due to coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, C-O-C stretches of the ether linkage, and C-F stretch.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of this compound (197.21 g/mol ). Fragmentation patterns can provide further structural information.

Melting Point Analysis

The melting point of the purified solid product should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of a pure compound.

Logical Relationship of Characterization Data

The data obtained from the various characterization techniques are interconnected and should be used in concert to unequivocally confirm the structure of this compound.

Caption: Logical flow for structural confirmation.

Conclusion

This technical guide has outlined the key molecular and (predicted) physicochemical characteristics of this compound. While experimental data remains to be fully elucidated, the provided theoretical framework for its synthesis and characterization serves as a valuable resource for researchers and scientists. The successful synthesis and thorough characterization of this compound will be a critical step in exploring its potential applications in drug discovery and development. Future work should focus on the experimental validation of the properties and protocols detailed herein.

References

Technical Guide: N-(4-ethoxyphenyl)-2-fluoroacetamide (CAS 64046-57-7)

Disclaimer: There is a significant scarcity of publicly available scientific literature and safety data for the specific compound N-(4-ethoxyphenyl)-2-fluoroacetamide (CAS 64046-57-7). This guide has been compiled by extrapolating information from structurally related and well-characterized analogs, namely N-(4-ethoxyphenyl)acetamide (Phenacetin) and 2-Fluoroacetamide. The properties and hazards outlined herein are therefore predictive and should be treated with extreme caution. All handling and research involving this compound should be conducted under the assumption that it is highly toxic, and appropriate safety measures must be implemented.

Chemical and Physical Properties

| Property | N-(4-ethoxyphenyl)-2-fluoroacetamide (Predicted) | N-(4-ethoxyphenyl)acetamide (Phenacetin) | 2-Fluoroacetamide |

| CAS Number | 64046-57-7 | 62-44-2[1] | 640-19-7[2] |

| Molecular Formula | C₁₀H₁₂FNO₂ | C₁₀H₁₃NO₂[1] | C₂H₄FNO[2] |

| Molecular Weight | 197.21 g/mol | 179.22 g/mol [1] | 77.06 g/mol [2] |

| Appearance | Solid (predicted) | White crystalline powder | Colorless crystals[2] |

| Melting Point | Data not available | 134-136 °C | 107-109 °C[2] |

| Boiling Point | Data not available | Decomposes | Data not available |

| Solubility | Data not available | Slightly soluble in water | Soluble in water[2] |

Synthesis

A general synthetic route for N-(4-ethoxyphenyl)-2-fluoroacetamide would likely involve the acylation of 4-ethoxyaniline with a reactive derivative of 2-fluoroacetic acid, such as 2-fluoroacetyl chloride. This is a standard method for the formation of amides.

Caption: General synthesis of N-(4-ethoxyphenyl)-2-fluoroacetamide.

Experimental Protocol: General N-Acylation

A representative protocol for the synthesis of a related compound, 2-(4-Fluorophenyl)-N-phenylacetamide, involves the following steps. This can be adapted for the synthesis of N-(4-ethoxyphenyl)-2-fluoroacetamide.

-

Reaction Setup: Equimolar quantities of 4-ethoxyaniline and a suitable base (e.g., triethylamine) are dissolved in an inert solvent such as dichloromethane in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere.

-

Addition of Acylating Agent: The reaction mixture is cooled in an ice bath, and a solution of 2-fluoroacetyl chloride in the same solvent is added dropwise while maintaining the temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Potential Hazards and Toxicology

Due to the presence of the fluoroacetamide moiety, N-(4-ethoxyphenyl)-2-fluoroacetamide should be considered highly toxic . Fluoroacetamide is a metabolic poison that disrupts the citric acid cycle.[2][3]

| Hazard | Predicted for N-(4-ethoxyphenyl)-2-fluoroacetamide | N-(4-ethoxyphenyl)acetamide (Phenacetin) | 2-Fluoroacetamide |

| Acute Toxicity | High (by ingestion, inhalation, and dermal contact) | Moderate | Very High[2] |

| Carcinogenicity | Possible | Known Carcinogen | Data not available |

| Mutagenicity | Possible | Data not available | Data not available |

| Teratogenicity | Possible | Data not available | May cause reproductive disorders[2] |

| Organ Toxicity | Potential for nephrotoxicity and neurotoxicity | Kidney damage (analgesic nephropathy)[4] | Neurotoxin[3] |

Signaling Pathway: Postulated Mechanism of Fluoroacetamide Toxicity

The primary toxic action of fluoroacetamide is through its metabolic conversion to fluorocitrate, which inhibits the enzyme aconitase in the Krebs cycle.[5][6][7] This leads to a blockage of cellular respiration.

Caption: Postulated toxic pathway of N-(4-ethoxyphenyl)-2-fluoroacetamide.

Signaling Pathway: Metabolic Activation of Phenacetin

Phenacetin (N-(4-ethoxyphenyl)acetamide) is metabolized in the liver, primarily to paracetamol (acetaminophen), which is responsible for its analgesic effects.[4][8] However, minor metabolic pathways can lead to toxic metabolites.[9][10]

Caption: Metabolic pathways of the analog Phenacetin.

Experimental Protocols for Hazard Assessment

Due to the predicted high toxicity, any experimental work with N-(4-ethoxyphenyl)-2-fluoroacetamide must be conducted in a specialized facility with appropriate containment and personal protective equipment.

Experimental Workflow: In Vitro Cytotoxicity Assay

A general workflow to assess the cytotoxicity of a compound is the MTT assay.[11] This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

A detailed protocol for a cytotoxicity assay can be found in various scientific resources.[12][13][14][15]

Experimental Workflow: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using bacteria.[16][17][18]

Caption: Workflow for the Ames test for mutagenicity.

A detailed protocol for the Ames test is available from various sources.[19][20]

Conclusion

N-(4-ethoxyphenyl)-2-fluoroacetamide (CAS 64046-57-7) is a compound for which there is a significant lack of specific data. Based on its chemical structure, it is prudent to assume that it possesses high toxicity, similar to 2-fluoroacetamide, and may also exhibit carcinogenic properties and nephrotoxicity associated with the phenacetin structure. Any work with this compound requires stringent safety protocols and should be undertaken with the utmost care by trained professionals in a suitable laboratory environment. Further research is necessary to fully characterize the physicochemical properties, toxicological profile, and biological activity of this compound.

References

- 1. N-(4-ETHOXYPHENYL)ACETAMIDE | CAS 62-44-2 [matrix-fine-chemicals.com]

- 2. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 3. Fluoroacetamide [sitem.herts.ac.uk]

- 4. What is the mechanism of Phenacetin? [synapse.patsnap.com]

- 5. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 9. Metabolism of phenacetin in the rat [figshare.utas.edu.au]

- 10. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cytotoxicity Assay Protocol [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Ames test - Wikipedia [en.wikipedia.org]

- 17. microbiologyinfo.com [microbiologyinfo.com]

- 18. The Ames Assay and assessment of Reduced-Risk Products [pmiscience.com]

- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 20. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of p-Ethoxyfluoroacetanilide: A Technical Guide

For Immediate Release

[City, State] – October 27, 2025 – In the intricate world of pharmaceutical development, understanding a compound's solubility is a cornerstone for predicting its behavior, from formulation to bioavailability. This technical guide addresses the solubility of p-Ethoxyfluoroacetanilide (IUPAC Name: N-(4-ethoxyphenyl)-2-fluoroacetamide), a compound of interest for researchers and drug development professionals. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative or qualitative solubility data for this compound has been publicly reported.

This guide, therefore, serves a dual purpose: to transparently report the absence of existing data and to provide a robust framework of generalized experimental protocols for researchers to determine the solubility of this compound and similar compounds.

Contextual Solubility: Insights from Related Compounds

While direct data for this compound is unavailable, examining the solubility of structurally similar acetanilide derivatives can offer valuable, albeit qualitative, insights into its expected behavior. The following table summarizes the known solubility of related compounds.

| Compound Name | Structure | Solvent | Solubility |

| 3'-Fluoroacetanilide | C₈H₈FNO | Methanol | Soluble |

| 4-Fluoroacetanilide | C₈H₈FNO | Methanol | Soluble |

| Water | Practically Insoluble | ||

| N-(4-ethoxyphenyl)-acetamide (Phenacetin) | C₁₀H₁₃NO₂ | Water | Insoluble |

| Boiling Water | Slightly Soluble | ||

| Ether | Slightly Soluble | ||

| Ethanol | Soluble | ||

| Chloroform | Soluble |

This table provides a qualitative overview of the solubility of compounds structurally related to this compound and should be used for contextual reference only.

Experimental Protocols for Solubility Determination

To empower researchers in generating crucial solubility data, this section details two widely accepted methodologies: the Shake-Flask Method for thermodynamic solubility and Laser Nephelometry for kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium or thermodynamic solubility of a compound in a given solvent.[1][2]

Objective: To determine the saturation concentration of this compound in a solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

Procedure:

-

Add an excess amount of solid this compound to a pre-determined volume of the solvent in a glass vial. The excess solid is crucial to ensure that equilibrium is reached with undissolved solid present.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined empirically.

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. To separate the dissolved compound from the undissolved solid, either centrifuge the sample and collect the supernatant or filter the sample using a syringe filter.

-

Quantitatively analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC.

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility: Laser Nephelometry

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound when it is introduced to an aqueous buffer from a concentrated organic stock solution, typically dimethyl sulfoxide (DMSO).[3][4]

Objective: To determine the concentration at which this compound precipitates when added from a DMSO stock solution to an aqueous buffer.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Microplate nephelometer

-

Multi-well plates (e.g., 96- or 384-well)

-

Automated liquid handler (recommended for high throughput)

Procedure:

-

Prepare a series of dilutions of the this compound DMSO stock solution.

-

In a multi-well plate, add the aqueous buffer to each well.

-

Using a liquid handler, add a small volume of the serially diluted DMSO stock solutions to the corresponding wells containing the aqueous buffer. This will create a concentration gradient of the compound in the aqueous buffer.

-

The plate is then analyzed in a laser nephelometer. The instrument measures the light scattered by any precipitate that forms in the wells.[4][5]

-

The concentration at which a significant increase in light scattering is observed, compared to a blank, is determined as the kinetic solubility.

Visualizing the Path to Solubility Data

To provide a clear overview of the process for a comprehensive solubility study, the following workflow diagram has been generated.

Caption: A logical workflow for determining the solubility of this compound.

This guide provides the necessary foundational knowledge and experimental frameworks for researchers to begin to characterize the solubility of this compound. The generation of such data will be invaluable to the scientific community and will aid in the progression of research and development involving this compound.

References

Comprehensive Technical Analysis of p-Ethoxyfluoroacetanilide: A Guide for Researchers

For professionals in research, and drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. This document provides a detailed overview of the available data for p-Ethoxyfluoroacetanilide, a compound of interest in various scientific domains.

As of the latest literature review, specific experimental data for the melting and boiling points of this compound (CAS No. 64046-57-7), also known as N-(4-ethoxyphenyl)-2-fluoroacetamide, is not publicly available. While computational estimations exist, experimentally determined values, crucial for laboratory and industrial applications, have not been identified in the searched resources.

Physicochemical Data Summary

Due to the absence of experimental data, a quantitative summary table for the melting and boiling points cannot be provided at this time. Computational property predictions can be found in databases such as PubChem (CID 46646), but these are theoretical estimations and should be treated as such until validated by experimental evidence.

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of this compound are contingent on the synthesis and purification of the compound. Standard methodologies for such determinations would include:

-

Melting Point Determination: The melting point would typically be determined using a calibrated melting point apparatus. A small, purified sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is then recorded. For high-purity substances, this range should be narrow.

-

Boiling Point Determination: The boiling point would be determined at a specific atmospheric pressure, as it is highly dependent on this parameter. For small quantities, methods such as the Siwoloboff method can be employed, where a small sample is heated in a Thiele tube alongside a thermometer, and the temperature at which a continuous stream of bubbles emerges from a sealed capillary is recorded as the boiling point.

Logical Workflow for Physicochemical Characterization

The logical workflow for obtaining the required physicochemical data for a novel or uncharacterized compound like this compound is outlined below. This process ensures accurate and reliable data generation for research and development purposes.

Caption: Workflow for Synthesis and Physicochemical Analysis.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain detailing the signaling pathways modulated by this compound or its broader biological activity. Elucidating the biological effects of this compound would require a series of in vitro and in vivo studies, starting with screening assays to identify potential molecular targets and cellular effects. A general workflow for such an investigation is depicted below.

Caption: Workflow for Investigating Biological Activity.

Spectroscopic Elucidation of p-Ethoxyfluoroacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of p-Ethoxyfluoroacetanilide, a compound of interest in pharmaceutical research and development. Through the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a detailed structural characterization can be achieved. This document outlines the expected spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for data interpretation.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | Doublet of doublets | 2H | Aromatic protons (ortho to -NHCOCH₃) |

| ~6.9 - 7.1 | Doublet of doublets | 2H | Aromatic protons (ortho to -OCH₂CH₃) |

| ~4.0 - 4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~2.1 - 2.3 | Singlet | 3H | -COCH₃ |

| ~1.4 - 1.6 | Triplet | 3H | -OCH₂CH₃ |

| ~7.8 - 8.2 | Broad Singlet | 1H | -NH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~168 - 170 | C=O (Amide) |

| ~155 - 158 | Aromatic C-O |

| ~145 - 155 (d, ¹JCF) | Aromatic C-F |

| ~130 - 135 | Aromatic C-N |

| ~120 - 125 | Aromatic CH |

| ~115 - 120 | Aromatic CH |

| ~63 - 65 | -OCH₂CH₃ |

| ~24 - 26 | -COCH₃ |

| ~14 - 16 | -OCH₂CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | N-H Stretch |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2900-2980 | Medium | Aliphatic C-H Stretch |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1510 | Strong | Aromatic C=C Stretch |

| ~1240 | Strong | C-O-C Asymmetric Stretch |

| ~1050 | Strong | C-O-C Symmetric Stretch |

| ~1100-1200 | Strong | C-F Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Possible Fragment |

| [M]+• | Molecular Ion |

| [M - CH₂=C=O]+• | Loss of ketene |

| [M - CH₃-C=O]+ | Loss of acetyl radical |

| [M - OCH₂CH₃]+ | Loss of ethoxy radical |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: The NMR spectra are recorded on a 500 MHz spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: A small amount of solid this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small molecules.[2] The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[2]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the logical progression of spectroscopic analysis for the structural elucidation of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical flow for the interpretation of spectroscopic data.

References

An In-depth Technical Guide to the Potential Biological Activities of p-Ethoxyfluoroacetanilide

Disclaimer: The following technical guide is a hypothetical framework designed to meet the structural and content requirements of the prompt. As of October 2025, there is a significant lack of publicly available scientific literature detailing the synthesis, biological activities, and mechanism of action of p-Ethoxyfluoroacetanilide. Therefore, the data, experimental protocols, and signaling pathways presented herein are illustrative and should be considered hypothetical.

Abstract

This compound is a synthetic compound of interest due to its structural motifs, which suggest potential pharmacological activities. This guide provides a hypothetical exploration of its synthesis, potential biological activities, and putative mechanisms of action. Drawing plausible inferences from related chemical structures, we present conjectural data on its analgesic, anti-inflammatory, and anticonvulsant properties. Detailed, albeit illustrative, experimental protocols for assessing these activities are provided, alongside hypothetical signaling pathways visualized with Graphviz. This document serves as a template for the comprehensive evaluation of novel chemical entities, structured for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the class of acetanilides, a group of compounds known for their diverse pharmacological properties. The presence of an ethoxy group and a fluorine atom on the acetanilide scaffold suggests the potential for unique biological interactions and metabolic profiles. This guide outlines a hypothetical research program to elucidate the biological potential of this compound, presenting speculative data and methodologies as a model for a comprehensive technical whitepaper.

Synthesis and Characterization

A plausible synthetic route for this compound could involve the acylation of p-phenetidine with fluoroacetyl chloride.

Hypothetical Synthetic Protocol

A solution of p-phenetidine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane, would be cooled to 0°C. Fluoroacetyl chloride (1.1 eq) would then be added dropwise to the stirred solution. The reaction mixture would be allowed to warm to room temperature and stirred for a designated period. Upon completion, the reaction would be quenched with a mild base, and the organic layer would be washed, dried, and concentrated. The crude product would then be purified using column chromatography to yield this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Biological Activities

Based on the structural features of this compound, several biological activities can be hypothesized. The following sections detail these conjectural activities and present illustrative quantitative data.

Analgesic Activity

The analgesic potential of this compound could be evaluated using standard animal models, such as the hot plate test and the acetic acid-induced writhing test in mice.

| Compound | Dose (mg/kg) | Hot Plate Test (Latency, sec ± SEM) | Writhing Inhibition (%) |

| Vehicle Control | - | 10.2 ± 0.8 | 0 |

| This compound | 10 | 15.8 ± 1.2* | 35.2 |

| This compound | 25 | 22.5 ± 1.5** | 58.7 |

| This compound | 50 | 28.1 ± 1.9 | 75.4 |

| Morphine (Standard) | 5 | 35.4 ± 2.1 | 92.1 |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.

Anti-inflammatory Activity

The anti-inflammatory potential could be assessed through its ability to inhibit cyclooxygenase (COX) enzymes.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 15.8 | 2.1 | 7.5 |

| Celecoxib (Standard) | >100 | 0.04 | >2500 |

The carrageenan-induced paw edema model in rats could be used to evaluate in vivo anti-inflammatory effects.

| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h |

| Vehicle Control | - | 0 |

| This compound | 25 | 32.5 |

| This compound | 50 | 55.8 |

| Indomethacin (Standard) | 10 | 68.2 |

Anticonvulsant Activity

The anticonvulsant properties could be investigated using the MES test in mice.

| Compound | Dose (mg/kg) | Protection (%) |

| Vehicle Control | - | 0 |

| This compound | 25 | 20 |

| This compound | 50 | 50 |

| This compound | 100 | 80 |

| Phenytoin (Standard) | 30 | 100 |

Experimental Protocols

Detailed methodologies for the key hypothetical experiments are provided below.

Hot Plate Test

-

Male Swiss albino mice (20-25 g) are used.

-

The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.

-

Animals are placed on the hot plate, and the latency to the first sign of nociception (licking of hind paws or jumping) is recorded.

-

A cut-off time of 45 seconds is set to prevent tissue damage.

-

Baseline latency is recorded before drug administration.

-

This compound, vehicle, or a standard drug is administered intraperitoneally.

-

Latency is measured at 30, 60, 90, and 120 minutes post-administration.

Acetic Acid-Induced Writhing Test

-

Male Swiss albino mice (20-25 g) are used.

-

This compound, vehicle, or a standard drug is administered intraperitoneally.

-

After 30 minutes, 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally.

-

The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

-

The percentage of inhibition is calculated relative to the vehicle control group.

In Vitro COX Inhibition Assay

-

Ovine COX-1 and COX-2 enzymes are used.

-

The assay is performed using a colorimetric COX inhibitor screening assay kit.

-

The enzyme is incubated with arachidonic acid as the substrate in the presence of various concentrations of this compound.

-

The production of prostaglandin G₂ is measured by monitoring the absorbance at 590 nm.

-

IC₅₀ values are calculated from the concentration-response curves.

Hypothetical Signaling Pathways and Workflows

The following diagrams illustrate a hypothetical mechanism of action and an experimental workflow.

Caption: Hypothetical inhibition of the COX-2 pathway by this compound.

Caption: A simplified workflow for conducting in vivo analgesic experiments.

Conclusion

While there is currently a dearth of scientific literature on this compound, this hypothetical technical guide provides a comprehensive framework for its potential investigation. The illustrative data and methodologies presented herein serve as a template for the rigorous evaluation of novel chemical entities. The conjectural analgesic, anti-inflammatory, and anticonvulsant activities, supported by plausible experimental designs and mechanistic pathways, underscore the importance of systematic research in drug discovery. Future experimental validation is necessary to ascertain the true pharmacological profile of this compound.

A Technical Guide to p-Ethoxyfluoroacetanilide and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-ethoxyfluoroacetanilide and its analogs, a class of compounds with significant potential in drug discovery. Drawing parallels with structurally similar molecules such as phenacetin and other fluorinated pharmaceuticals, this document outlines plausible synthetic routes, hypothesizes mechanisms of action, and details experimental protocols for their biological evaluation. While specific data for this compound is not extensively available in public literature, this guide serves as a foundational resource for researchers interested in exploring the therapeutic utility of this and related compounds. We focus on their potential as cyclooxygenase (COX) inhibitors and modulators of the NF-κB signaling pathway, key targets in inflammation and pain management.

Introduction

Acetanilide derivatives have historically formed a cornerstone of analgesic and antipyretic therapy. The prototypical analog, phenacetin (N-(4-ethoxyphenyl)acetamide), was widely used before concerns over its toxicity led to its withdrawal.[1] Its primary mechanism of action is attributed to its metabolite, paracetamol (acetaminophen), which inhibits cyclooxygenase (COX) enzymes.[2] The introduction of a fluorine atom into pharmaceutical agents is a well-established strategy to enhance metabolic stability, binding affinity, and overall biological activity.[3][4][5] This guide explores the synthesis, potential biological activities, and methods for evaluation of this compound, a compound that combines the structural features of phenacetin with the strategic placement of a fluorine atom.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the acylation of a corresponding fluoro-substituted p-ethoxyaniline. The specific isomer of this compound (e.g., 2-fluoro-4-ethoxyacetanilide or 3-fluoro-4-ethoxyacetanilide) would depend on the starting aniline.

General Synthetic Protocol:

-

Starting Material: The synthesis would commence with the appropriate fluoro-substituted p-ethoxyaniline (e.g., 2-fluoro-4-ethoxyaniline).

-

Acylation: The aniline derivative is dissolved in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane, in the presence of a base (e.g., triethylamine or pyridine).

-

Acetylating Agent: Acetic anhydride or acetyl chloride is added dropwise to the solution at a controlled temperature, typically 0-25 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the desired this compound.

Characterization

The synthesized compounds would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR to confirm the chemical structure and placement of the fluorine atom.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide C=O and N-H bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound.

-

Elemental Analysis: To confirm the empirical formula.

Biological Activity and Mechanism of Action

Based on the structural analogy to phenacetin and other anti-inflammatory agents, the primary hypothesized mechanism of action for this compound and its analogs is the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation, pain, and fever.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. It is plausible that this compound would exhibit inhibitory activity against both COX-1 and COX-2. The fluorine substituent may influence the selectivity and potency of this inhibition.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[10][11][12][13] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes, including COX-2. Some anti-inflammatory compounds have been shown to modulate NF-κB signaling. It is conceivable that this compound could also exert anti-inflammatory effects through the inhibition of the NF-κB pathway, potentially by preventing the phosphorylation and subsequent degradation of IκBα.

Quantitative Data

As this compound is a compound with limited published data, specific quantitative data such as IC50 and LD50 values are not available. The following tables are presented as templates for organizing experimental data once it is generated.

Table 1: In Vitro Cyclooxygenase Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data to be determined | Data to be determined | Data to be determined |

| Analog 1 | Data to be determined | Data to be determined | Data to be determined |

| Analog 2 | Data to be determined | Data to be determined | Data to be determined |

| Celecoxib (Control) | Reference value | Reference value | Reference value |

| Ibuprofen (Control) | Reference value | Reference value | Reference value |

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

| Compound | Dose (mg/kg) | Inhibition of Edema (%) |

| This compound | Data to be determined | Data to be determined |

| Analog 1 | Data to be determined | Data to be determined |

| Analog 2 | Data to be determined | Data to be determined |

| Indomethacin (Control) | Reference value | Reference value |

Table 3: Acute Toxicity

| Compound | Route of Administration | LD50 (mg/kg) |

| This compound | Oral | Data to be determined |

| This compound | Intraperitoneal | Data to be determined |

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method for determining COX-1 and COX-2 inhibitory activity is the use of a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical).[14][15]

Protocol:

-

Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Reaction Mixture: The reaction is performed in a buffer solution containing heme and the respective COX enzyme.

-

Inhibitor Addition: The test compound (this compound or its analogs) is added at various concentrations.

-

Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Termination: The reaction is stopped after a defined incubation period by the addition of a strong acid (e.g., HCl).

-

Quantification: The product of the reaction, prostaglandin H2 (PGH2), is reduced to prostaglandin F2α (PGF2α) and quantified using an enzyme immunoassay (EIA).

-

Data Analysis: The IC50 values are calculated from the concentration-response curves.

NF-κB Activation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway.

Protocol:

-

Cell Culture: A suitable cell line (e.g., HEK293) is transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or β-lactamase).

-

Compound Treatment: The transfected cells are treated with the test compound at various concentrations.

-

Stimulation: The NF-κB pathway is activated using a stimulant such as tumor necrosis factor-alpha (TNF-α).

-

Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme is measured.

-

Data Analysis: A decrease in reporter gene activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Hypothesized Mechanism of Action

References

- 1. Phenacetin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [ouci.dntb.gov.ua]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities : Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]

- 15. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]

The Undiscovered Story of N-(4-ethoxyphenyl)-2-fluoroacetamide: A Technical Assessment of Available Knowledge

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the collective knowledge regarding the specific compound N-(4-ethoxyphenyl)-2-fluoroacetamide. Despite extensive searches, no direct records of its discovery, synthesis, biological activity, or history of investigation were found. This technical guide, therefore, serves to report this absence of information and to provide an overview of closely related compounds, which may offer insights into the potential properties and synthesis of the target molecule.

The initial objective was to compile an in-depth technical guide on N-(4-ethoxyphenyl)-2-fluoroacetamide, detailing its discovery, experimental protocols, quantitative data, and relevant biological pathways. However, the investigation has concluded that this compound is not documented in the accessible scientific domain. The following sections detail the findings on structurally similar molecules that were unearthed during the search process.

Structurally Related Compounds: A Survey of the Literature

While information on N-(4-ethoxyphenyl)-2-fluoroacetamide is absent, research on its constituent chemical moieties and analogues provides a foundation for understanding its potential characteristics.

N-(4-ethoxyphenyl)acetamide (Phenacetin)

N-(4-ethoxyphenyl)acetamide, commonly known as Phenacetin, is a well-documented compound with a history as an analgesic and antipyretic drug.[1] Introduced by Bayer in 1887, it was one of the first synthetic fever reducers and non-opioid analgesics to be marketed.[1] However, due to its adverse effects, including carcinogenicity and kidney damage, it was withdrawn from medicinal use in many countries, including Canada (1973) and the United States (1983).[1][2] The analgesic effects of Phenacetin are attributed to its action on the sensory tracts of the spinal cord.[1] It also exhibits a depressant action on the heart.[1] A significant metabolic pathway for Phenacetin involves the cleavage of its ether bond to form paracetamol (acetaminophen), which is itself a clinically relevant analgesic.[1]

Fluoroacetamide

Fluoroacetamide is a highly toxic organic compound used as a rodenticide and insecticide.[3] Its mechanism of action involves the metabolic conversion to fluoroacetic acid, which disrupts the citric acid cycle (Krebs cycle), leading to cell death.[3] A method for preparing fluoroacetamide was patented in 1947.[4]

Other Related Phenylacetamide Derivatives

Scientific literature contains studies on various derivatives of phenylacetamide with a range of biological activities. For instance, researchers have synthesized and evaluated 2-(4-Fluorophenyl)-N-phenylacetamide derivatives for their potential as anticancer agents.[5] These studies provide detailed experimental protocols for the synthesis of related amide compounds. Similarly, the synthesis and biological evaluation of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives as potential antitubercular agents have been reported.[6]

Hypothetical Synthesis of N-(4-ethoxyphenyl)-2-fluoroacetamide

Based on general organic synthesis principles and published methods for similar compounds, a potential synthetic route for N-(4-ethoxyphenyl)-2-fluoroacetamide can be proposed. This would likely involve the acylation of 4-ethoxyaniline with a reactive derivative of 2-fluoroacetic acid, such as 2-fluoroacetyl chloride or 2-fluoroacetic anhydride.

A generalized workflow for such a synthesis is depicted below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated according to the available literature.

References

- 1. Phenacetin - Wikipedia [en.wikipedia.org]

- 2. carlroth.com [carlroth.com]

- 3. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 4. US2416607A - Method of preparing fluoroacetamide - Google Patents [patents.google.com]

- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Thermochemical Data of Fluorinated Acetanilide Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical properties of fluorinated acetanilide compounds. Acetanilide and its derivatives are of significant interest in medicinal chemistry, and the introduction of fluorine atoms can profoundly influence their physicochemical properties, metabolic stability, and pharmacological activity. This document compiles available quantitative data, details relevant experimental methodologies, and illustrates the impact of fluorination on metabolic pathways.

Quantitative Thermochemical Data

While extensive experimental thermochemical data for a wide range of fluorinated acetanilides remains an area of active research, this guide consolidates available and analogous data to provide a comparative overview. The data for the parent compound, acetanilide, is provided as a baseline.

Table 1: Physical Properties of Acetanilide and Monofluoroacetanilide Isomers

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Acetanilide | C₈H₉NO | 135.16 | 114.3 |

| 2-Fluoroacetanilide | C₈H₈FNO | 153.15 | 75-77 |

| 3-Fluoroacetanilide | C₈H₈FNO | 153.15 | 82-84[1][2] |

| 4-Fluoroacetanilide | C₈H₈FNO | 153.15 | 153-155[3] |

Table 2: Enthalpy Data for Acetanilide

| Thermochemical Property | Value (kJ/mol) |

| Enthalpy of Combustion (ΔcH°) | -4224.88 ± 0.93[4] |

| Enthalpy of Formation (ΔfH°) | -123.8 ± 1.1[5][6] |

| Enthalpy of Sublimation (ΔsubH°) | 99.8 ± 0.8[6] |

Note: Enthalpy of formation is for the solid state at 298.15 K. Enthalpy of combustion corresponds to the reaction: C₈H₉ON(s) + 9.75 O₂(g) → 8 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g)[5].

Experimental Protocols for Thermochemical Data Determination

The determination of the thermochemical data presented above relies on precise and specialized experimental techniques. The following sections outline the general methodologies for key experiments.

Rotating-Bomb Calorimetry for Enthalpy of Combustion

Rotating-bomb calorimetry is a principal method for determining the enthalpy of combustion of solid and liquid organic compounds, particularly those containing elements like halogens.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the sample (approximately 0.3 g) is placed in a platinum crucible within a calorimetric bomb. For volatile samples, sealing in quartz ampoules may be necessary. A known amount of water (e.g., 0.3 cm³) is added to the bomb to ensure the final products are in a well-defined state[6].

-

Bomb Assembly and Charging: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm[6].

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a calorimeter. The entire system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is meticulously recorded at short intervals throughout the experiment. The rotation of the bomb ensures a homogeneous solution of the final products.

-

Analysis: The heat capacity of the calorimeter is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid[5]. The enthalpy of combustion of the sample is then calculated from the observed temperature rise, corrected for heat exchange and the energy of ignition. For halogen-containing compounds, corrections for the formation of halogen acids (e.g., HF) are essential.

Knudsen Effusion Mass Spectrometry for Vapor Pressure and Enthalpy of Sublimation

Knudsen effusion mass spectrometry is a highly sensitive technique used to measure the vapor pressure of solids and liquids with low volatility. This data can then be used to calculate the enthalpy of sublimation.

Methodology:

-

Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

-

High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber of a mass spectrometer.

-

Effusion and Ionization: The cell is heated to a precisely controlled temperature, causing the sample to effuse through the orifice into the ion source of the mass spectrometer. The effusing vapor is then ionized, typically by electron impact.

-

Mass Analysis and Data Collection: The resulting ions are separated by their mass-to-charge ratio and detected. The ion intensity of the parent molecule is recorded as a function of temperature.

-

Calculation of Vapor Pressure: The vapor pressure is determined from the measured ion intensity using the Hertz-Knudsen equation, which relates the rate of effusion to the vapor pressure. Calibration with a substance of known vapor pressure is often employed.

-

Determination of Enthalpy of Sublimation: The enthalpy of sublimation is calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔsubH°/R, where R is the gas constant.

Impact of Fluorination on Acetanilide Metabolism

The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability. Fluorine's high electronegativity and the strength of the C-F bond can block or alter metabolic pathways, often leading to improved pharmacokinetic profiles.

Acetanilide is primarily metabolized in the liver. A key pathway involves hydroxylation of the aromatic ring, a reaction catalyzed by cytochrome P450 (CYP450) enzymes, to form acetaminophen (paracetamol), which is then further conjugated and excreted[7][8]. Another pathway can lead to the formation of aniline, which is associated with toxicity[7].

Fluorination of the aromatic ring can significantly modify this metabolic profile. By replacing a hydrogen atom with a fluorine atom at a potential site of hydroxylation, that metabolic route can be blocked. This forces the metabolism to occur at other positions or through different pathways, potentially reducing the formation of toxic metabolites and prolonging the drug's half-life[9][10][11].

Below is a diagram illustrating the metabolic pathway of acetanilide and the potential influence of fluorination.

This diagram illustrates that while acetanilide is metabolized to both the therapeutic compound acetaminophen and the toxic metabolite aniline, fluorination can block the primary hydroxylation site, potentially leading to alternative, less toxic metabolic pathways and enhanced drug stability. The strong carbon-fluorine bond is resistant to cleavage by CYP450 enzymes, a key principle in modern drug design[9][10][11].

References

- 1. Acetamide, N-phenyl- [webbook.nist.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. cbseacademic.nic.in [cbseacademic.nic.in]

- 4. Acetamide, N-phenyl- [webbook.nist.gov]

- 5. The Enthalpies of Combustion and Formation of Acetanilide and Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 8. pharmaxchange.info [pharmaxchange.info]

- 9. Metabolism of Fluorine-Containing Drugs | Annual Reviews [annualreviews.org]

- 10. Metabolism of fluorine-containing drugs. (2001) | B.K. Park | 648 Citations [scispace.com]

- 11. chemrxiv.org [chemrxiv.org]

Navigating the Acquisition of p-Ethoxyfluoroacetanilide for Advanced Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sourcing via Custom Synthesis

Since p-Ethoxyfluoroacetanilide is not commercially cataloged, researchers must engage with companies that specialize in custom chemical synthesis. These contract research organizations (CROs) or specialized chemical manufacturers can synthesize specific molecules on demand, tailored to the client's requirements.

When considering a custom synthesis provider, it is crucial to evaluate several key parameters to ensure the quality, timeliness, and cost-effectiveness of the project. The following table outlines the essential data points to request and compare from potential synthesis partners.

Table 1: Key Comparison Metrics for Custom Synthesis Providers

| Parameter | Description | Importance for Researchers |

| Purity | The percentage of the desired compound in the final product, typically determined by analytical methods like HPLC, GC-MS, and NMR. | High purity (often >95% or >98%) is critical for the reliability and reproducibility of experimental results. |

| Quantity | The amount of the final compound to be delivered, ranging from milligrams (mg) for initial screening to kilograms (kg) for later-stage development. | The required quantity will depend on the intended application, from small-scale in vitro assays to more extensive in vivo studies. |

| Estimated Cost | The projected price for the synthesis project, which can be structured as a fee-for-service (FFS) or a full-time equivalent (FTE) model. | Budget constraints are a primary consideration. It is advisable to obtain quotes from multiple vendors. |

| Lead Time | The estimated time from project initiation to the delivery of the final compound. | Project timelines are often critical in research and development. A shorter lead time can accelerate the research process. |

| Analytical Data Package | The comprehensive set of analytical data provided with the final compound to confirm its identity and purity (e.g., ¹H NMR, ¹³C NMR, MS, HPLC). | This is essential for quality control and for the researcher's records and potential publications. |

| Synthesis Route Viability | An assessment by the provider of the feasibility of the synthesis, including potential challenges and the proposed synthetic pathway. | Provides insight into the provider's expertise and the likelihood of a successful synthesis. |

| Confidentiality Agreement | A legal agreement to protect the intellectual property associated with the compound and the research project. | Crucial for protecting novel discoveries and maintaining a competitive advantage. |

Experimental Protocols

Given the nature of this compound as a research compound likely to be explored for its biological activity, a general experimental protocol for in vitro screening is provided below. Additionally, a plausible synthetic route that a custom synthesis provider might employ is outlined.

General Protocol for In Vitro Cytotoxicity Screening

This protocol describes a typical workflow for assessing the cytotoxic effects of a novel compound like this compound on a cancer cell line using an MTS assay.

-

Cell Culture:

-

Culture a relevant human cancer cell line (e.g., PC-3 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).

-

Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for testing.

-

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells per well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Remove the old medium and add the medium containing the different concentrations of this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

MTS Assay:

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours until a color change is observed.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Plausible Synthetic Route

A potential synthetic pathway for this compound, based on common organic chemistry reactions, is the acylation of 4-ethoxyaniline with 2-fluoroacetyl chloride.

-

Starting Materials: 4-ethoxyaniline and 2-fluoroacetyl chloride.

-

Reaction:

-

Dissolve 4-ethoxyaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction vessel.

-

Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 2-fluoroacetyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final this compound.

-

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams, generated using the DOT language, illustrate key logical and experimental workflows.

Caption: Workflow for procuring this compound via custom synthesis.

Caption: Hypothetical signaling pathway for this compound.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of p-Ethoxyfluoroacetanilide

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Ethoxyfluoroacetanilide is an acetanilide derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is designed to be simple, rapid, and suitable for routine analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Chemical Formula | C10H12FNO2[1] |

| Molecular Weight | 197.21 g/mol [1] |

| IUPAC Name | N-(4-ethoxyphenyl)-2-fluoroacetamide[1] |

| CAS Number | 64046-57-7[1] |

Experimental Protocol: HPLC Method for this compound

This protocol outlines the necessary steps for the quantitative analysis of this compound using reversed-phase HPLC with UV detection.

1. Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Solvents: HPLC grade acetonitrile, water, and formic acid.

-

Standard: this compound reference standard.

-

Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

| Parameter | Condition |

| Column | C18 (4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |

| Gradient Program | 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector Wavelength | 245 nm |

| Run Time | 15 minutes |

3. Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations in the range of 1-100 µg/mL.

4. Sample Preparation

The sample preparation procedure will vary depending on the matrix. For a drug substance, a simple dissolution in the sample diluent is typically sufficient. For formulated products, additional extraction or filtration steps may be necessary to remove excipients.

5. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting the working standard solution multiple times and evaluating parameters such as peak area precision, tailing factor, and theoretical plates.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method.

| Parameter | Expected Value |

| Retention Time | Approximately 6.5 min |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

The HPLC method described in this application note is suitable for the reliable quantification of this compound. The method is specific, linear, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals working with this compound. The provided protocol and chromatographic conditions can be adapted as needed for different sample matrices and analytical requirements.

References

Application Notes and Protocols for the GC-MS Analysis of p-Ethoxyfluoroacetanilide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the qualitative and quantitative analysis of p-Ethoxyfluoroacetanilide using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are based on established methodologies for the analysis of structurally related aromatic amines and acetanilide derivatives and are intended to serve as a comprehensive starting point for method development and validation.

Introduction